N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound features a 1,2,4-triazole core substituted with an ethyl group at position 4, a furan-2-yl group at position 5, and a sulfanyl-acetamide moiety linked to a 4-chlorophenyl group. Its structure is optimized for interactions with biological targets, particularly in inflammation and receptor modulation.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O2S/c1-2-21-15(13-4-3-9-23-13)19-20-16(21)24-10-14(22)18-12-7-5-11(17)6-8-12/h3-9H,2,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFENAQNHSULDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618412-96-7 | |
| Record name | N-(4-CHLOROPHENYL)-2-((4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C16H15ClN4OS2
- Molecular Weight : 379.04485 g/mol
- SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CS3
- InChIKey : IIXCZPFNTYZYEJ-UHFFFAOYSA-N
Table 1: Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 379.04485 | 183.5 |
| [M+Na]+ | 401.02679 | 196.9 |
| [M+NH4]+ | 396.07139 | 191.2 |
| [M+K]+ | 417.00073 | 188.7 |
| [M-H]- | 377.03029 | 188.2 |
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit considerable antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis, with moderate to strong efficacy . The mechanism often involves interference with cell wall synthesis or function.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory potential. In particular, it shows promise as an acetylcholinesterase (AChE) inhibitor, which is significant for treating neurodegenerative diseases like Alzheimer's . Compounds with similar structures have reported IC50 values indicating strong inhibition against urease, a target for treating urinary infections.
Cytotoxic Activity
Cytotoxicity studies reveal that compounds related to this compound may exhibit antiproliferative effects on cancer cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) . The structure-activity relationship suggests that modifications in the triazole ring can enhance cytotoxicity.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : By targeting specific enzymes like AChE and urease.
- Disruption of Cellular Functions : Interfering with protein synthesis or cell wall integrity in bacteria.
- Induction of Apoptosis : In cancer cells, leading to programmed cell death through mitochondrial pathways.
Study on Antibacterial Activity
A recent study synthesized a series of triazole derivatives and evaluated their antibacterial activity against several strains. The most potent compounds demonstrated strong binding affinity to bovine serum albumin (BSA), indicating potential pharmacokinetic advantages in therapeutic applications .
Evaluation of Anticancer Properties
Another research effort focused on the cytotoxic effects of triazole derivatives against various human cancer cell lines. The findings revealed that certain modifications led to enhanced potency compared to standard chemotherapeutics like 5-fluorouracil .
Summary of Findings
The compound's diverse biological activities suggest its potential as a lead compound for drug development in treating infections and cancer.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table highlights structural and functional differences between the target compound and related derivatives:
Physicochemical Properties
- Lipophilicity : The 4-chlorophenyl group in the target compound increases logP compared to VUAA1’s 4-ethylphenyl. Fluorinated derivatives (e.g., 573931-40-5) exhibit lower logP due to electronegative fluorine atoms .
- Solubility : Pyridinyl-substituted compounds (VUAA1, OLC-12) show higher aqueous solubility than furan-containing analogues, attributed to pyridine’s hydrogen-bonding capacity .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential reactions:
Triazole Core Formation : Cyclocondensation of thiosemicarbazide with furan-2-carboxylic acid derivatives under reflux in ethanol or methanol, followed by alkylation with ethyl iodide to introduce the 4-ethyl group .
Sulfanyl-Acetamide Coupling : Reacting the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
Optimization Tips :
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- Mass Spectrometry : High-resolution MS to validate molecular weight (calculated for C₁₆H₁₅ClN₄O₂S: ~378.8 g/mol) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anti-inflammatory or anticancer contexts?
Methodological Answer:
- SAR Design :
- Substituent Variation : Compare analogs with substituents like methyl, methoxy, or halogens at the 4-chlorophenyl group to assess electronic effects on bioactivity .
- Triazole Modifications : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to study steric effects on target binding .
- Biological Assays :
Q. How can computational methods predict the binding mechanisms of this compound to biological targets?
Methodological Answer:
- Molecular Docking :
- Use software like AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or kinases (e.g., EGFR). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Arg120 in COX-2) .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, analyzing root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. How should researchers resolve contradictions in reported biological activities across studies?
Methodological Answer:
- Experimental Replication : Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends (e.g., higher anti-inflammatory activity with electron-withdrawing substituents) .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out nonspecific interactions .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the sulfanyl group in redox modulation or protein adduct formation .
- In Vivo Pharmacokinetics : Assess oral bioavailability and metabolic stability using rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
